3,4-Difluoro-2-methylbenzoic acid
Overview
Description
The compound of interest, 3,4-Difluoro-2-methylbenzoic acid, is a halogenated aromatic carboxylic acid derivative. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs and substituents have been synthesized and characterized. These related compounds provide insight into the potential reactivity and properties of 3,4-Difluoro-2-methylbenzoic acid.
Synthesis Analysis
The synthesis of halogenated benzoic acids often involves multi-step reactions, starting from substituted benzoic acids or their derivatives. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a series of reactions including halogenation . Similarly, 3,4-Difluoro-2-methylbenzoic acid could be synthesized from a suitably substituted methylbenzoate, followed by fluorination at the appropriate positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms and a carboxylic acid group attached to a benzene ring. The presence of halogens can induce electron-withdrawing effects, influencing the electronic structure of the molecule. For example, in the case of 3,4-di-t-butylbenzoic acid, X-ray diffraction revealed the benzene ring experiences out-of-plane distortion, which could also be expected in halogenated derivatives .
Chemical Reactions Analysis
Halogenated benzoic acids can participate in various chemical reactions, primarily due to the reactivity of the carboxylic acid group and the presence of halogens. These compounds can form supramolecular assemblies through hydrogen bonding, as seen with 3,5-dihydroxybenzoic acid and its derivatives . The carboxylic acid group can also form dimers through O—H...O hydrogen bonds, as observed in the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid . Such reactivity could be anticipated for 3,4-Difluoro-2-methylbenzoic acid in forming hydrogen-bonded networks.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the substituents on the aromatic ring. The introduction of fluorine atoms can increase the acidity of the carboxylic acid group due to their electronegative nature. For example, the crystal structure of 2,3,4,5-tetrafluorobenzoic acid shows intermolecular hydrogen bonding, which can affect the compound's melting point and solubility . The presence of methyl groups, as in the case of 3,4-Difluoro-2-methylbenzoic acid, can add steric bulk, potentially affecting the compound's reactivity and physical state.
Scientific Research Applications
Ionization and Conductance Studies
Research on various fluorobenzoic acids, including difluorobenzoic acid derivatives, has revealed insights into their ionization and conductance properties. Studies like those conducted by Strong, Waes, and Doolittle (1982) on the ionization of fluorobenzoic acids in aqueous solutions demonstrate the increased acidity of these acids compared to their parent compounds and explore changes in enthalpy and entropy during ionization (Strong et al., 1982).
Solubility in Supercritical Carbon Dioxide
The solubility of fluoromethylbenzoic acids in supercritical carbon dioxide has been measured, offering insights into solubility enhancements due to fluorination. This research, including the work of Higashi et al. (2005), is particularly relevant for understanding the behavior of difluorobenzoic acid compounds under varying conditions (Higashi et al., 2005).
Crystal Structure and Properties
Investigations into compounds with methylbenzoic acid, like the studies by Chen Xiang (2011), provide insights into the crystal structures and properties of similar compounds, potentially applicable to 3,4-difluoro-2-methylbenzoic acid (Chen Xiang, 2011).
Thermodynamics of Ionization
Further research on the thermodynamics of the ionization of difluorobenzoic acids, like the work of Strong, Brummel, and Lindower (1987), delves into the standard state changes in enthalpy, entropy, and heat capacity for these acids (Strong et al., 1987).
Photocatalytic Reactions
Studies on photocatalytic reactions involving methylbenzoic acids, such as the research by Wang et al. (2000), can provide a framework for understanding similar reactions in difluoromethylbenzoic acid derivatives (Wang et al., 2000).
Safety And Hazards
3,4-Difluoro-2-methylbenzoic acid is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3,4-difluoro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUUCAUQWFAFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478307 | |
Record name | 3,4-Difluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methylbenzoic acid | |
CAS RN |
157652-31-8 | |
Record name | 3,4-Difluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157652-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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